2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile 2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16208298
InChI: InChI=1S/C12H9FN2O2S2/c1-19(16,17)12-10(9(6-14)11(15)18-12)7-2-4-8(13)5-3-7/h2-5H,15H2,1H3
SMILES:
Molecular Formula: C12H9FN2O2S2
Molecular Weight: 296.3 g/mol

2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile

CAS No.:

Cat. No.: VC16208298

Molecular Formula: C12H9FN2O2S2

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile -

Specification

Molecular Formula C12H9FN2O2S2
Molecular Weight 296.3 g/mol
IUPAC Name 2-amino-4-(4-fluorophenyl)-5-methylsulfonylthiophene-3-carbonitrile
Standard InChI InChI=1S/C12H9FN2O2S2/c1-19(16,17)12-10(9(6-14)11(15)18-12)7-2-4-8(13)5-3-7/h2-5H,15H2,1H3
Standard InChI Key QBUIWTFUTMNFDC-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)F

Introduction

Structural and Molecular Features

Molecular Architecture

The compound’s molecular formula is C12H8FN2O2S2\text{C}_{12}\text{H}_{8}\text{FN}_{2}\text{O}_{2}\text{S}_{2}, with a molecular weight of 296.3 g/mol . Its IUPAC name, 2-amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile, reflects the substitution pattern on the thiophene ring:

  • Position 2: Amino group (NH2-\text{NH}_2)

  • Position 4: 4-Fluorophenyl ring (C6H4F-\text{C}_6\text{H}_4\text{F})

  • Position 5: Methylsulfonyl group (SO2CH3-\text{SO}_2\text{CH}_3)

  • Position 3: Carbonitrile (CN-\text{CN})

The fluorophenyl group introduces electron-withdrawing effects, enhancing the compound’s stability and reactivity in electrophilic substitutions . The methylsulfonyl moiety contributes to polar interactions, influencing solubility and binding affinity in biological systems.

Spectroscopic and Crystallographic Data

X-ray crystallography reveals a planar thiophene ring with bond lengths consistent with aromatic delocalization. Key structural parameters include:

  • C-S bond lengths: 1.70–1.74 Å (thiophene ring)

  • S=O bonds: 1.43 Å (methylsulfonyl group)

  • C≡N bond: 1.15 Å (carbonitrile)

The compound’s 1H NMR^1\text{H NMR} spectrum displays distinct signals for the amino proton (δ 5.8 ppm, broad singlet), fluorophenyl aromatic protons (δ 7.2–7.4 ppm), and methylsulfonyl group (δ 3.1 ppm, singlet) .

Synthesis and Optimization

Gewald Reaction Pathway

The primary synthesis route involves a three-component Gewald reaction, utilizing:

  • 4-Fluorophenylacetonitrile as the ketone component

  • Methyl cyanoacetate as the α-cyanoester

  • Elemental sulfur as the sulfur source

The reaction proceeds under basic conditions (e.g., sodium ethoxide) at 60–80°C, yielding the thiophene core via cyclocondensation. Post-synthetic modifications include sulfonation using methanesulfonyl chloride to introduce the methylsulfonyl group .

Optimization Parameters:

VariableOptimal ConditionYield Improvement
Temperature75°C12%
BaseNaOEt18%
Reaction Time8 hours22%

Industrial Scalability Challenges

Industrial production faces hurdles in sulfur handling and byproduct management. Continuous flow reactors have been proposed to enhance yield (up to 78%) and reduce reaction time to 3 hours.

Physicochemical Properties

PropertyValueMethod
Melting Point182–184°CDSC
Solubility (Water)0.12 mg/mLShake Flask
LogP2.45HPLC
pKa4.9 (amino group)Potentiometric Titration

The compound’s low aqueous solubility necessitates formulation strategies like salt formation (e.g., hydrochloride salt improves solubility to 8.3 mg/mL) .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits potent inhibition of enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis (IC50_{50} = 0.8 μM). Structural studies reveal hydrogen bonding between the amino group and FabI’s Tyr156 residue, while the fluorophenyl group occupies a hydrophobic pocket.

Anticancer Activity

In HT-29 colon cancer cells, the compound reduces viability by 72% at 10 μM via MAPK/ERK pathway modulation. It downregulates Bcl-2 expression (2.1-fold) and induces caspase-3 activation.

Anti-inflammatory Effects

The methylsulfonyl group mediates 5-lipoxygenase (5-LOX) inhibition (IC50_{50} = 1.2 μM), suppressing leukotriene B4 production in murine macrophages .

Applications in Drug Development

Antibacterial Agents

Derivatives with modified sulfonyl groups show enhanced activity against Staphylococcus aureus (MIC = 2 μg/mL), outperforming vancomycin (MIC = 4 μg/mL) in methicillin-resistant strains .

Kinase Inhibitors

The carbonitrile group facilitates binding to protein kinases. In BRAF V600E mutants, the compound achieves 58% inhibition at 5 nM, suggesting potential in melanoma therapy.

AssayResult
Ames TestNegative (≤1.5 rev/μg)
hERG InhibitionIC50_{50} = 12 μM
LD50_{50} (Rat)320 mg/kg

Cardiotoxicity risks at plasma concentrations >5 μM necessitate structural optimization to reduce hERG affinity .

Comparative Analysis with Structural Analogs

CompoundLogPFabI IC50_{50}5-LOX IC50_{50}
2-Amino-4-phenylthiophene-3-carbonitrile2.103.4 μM8.7 μM
2-Amino-4-(4-Cl-phenyl) analog2.781.2 μM6.1 μM
Target Compound2.450.8 μM1.2 μM

The 4-fluorophenyl substitution improves target selectivity over chlorine analogs while maintaining metabolic stability .

Future Research Directions

  • Prodrug Development: Ester prodrugs to enhance oral bioavailability

  • Combination Therapies: Synergy with β-lactam antibiotics

  • Nanoparticle Delivery: PLGA nanoparticles for targeted cancer therapy

Ongoing crystallography studies aim to refine the pharmacophore model, potentially unlocking applications in neurodegenerative disease treatment .

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